This compound is classified as an aryl urea, which is a type of organic compound containing a urea functional group attached to aromatic rings. Aryl ureas are often investigated for their pharmacological properties, particularly in the context of cancer research and anti-inflammatory activities. The specific molecular formula for 1-(3-Chlorophenyl)-3-(2-cyanophenyl)urea is , with a molecular weight of approximately 287.73 g/mol. Its CAS number is 827325-68-8, which facilitates its identification in chemical databases.
The synthesis of 1-(3-Chlorophenyl)-3-(2-cyanophenyl)urea typically involves the reaction between 3-chloroaniline and 2-cyanophenyl isocyanate. This reaction can be performed under controlled conditions to optimize yield and purity.
The molecular structure of 1-(3-Chlorophenyl)-3-(2-cyanophenyl)urea features two aromatic rings connected by a urea linkage. The presence of chlorine and cyano groups significantly influences the compound's reactivity and biological activity.
C1=CC(=CC(=C1)N(C(=O)N2=C(C=CC(=C2)Cl)C#N)C(F)(F)F)
ICMMYKOSJRFSOR-UHFFFAOYSA-N
The structural integrity can be confirmed through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry, which provide insights into the arrangement of atoms within the molecule.
1-(3-Chlorophenyl)-3-(2-cyanophenyl)urea can participate in various chemical reactions, including:
The outcomes of these reactions depend on the specific conditions and reagents employed, leading to a variety of potential products.
The mechanism of action for 1-(3-Chlorophenyl)-3-(2-cyanophenyl)urea is largely dependent on its intended application, particularly in biological systems:
These properties are crucial for understanding the compound's behavior in various environments, particularly for applications in drug formulation and materials science.
1-(3-Chlorophenyl)-3-(2-cyanophenyl)urea has several scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: